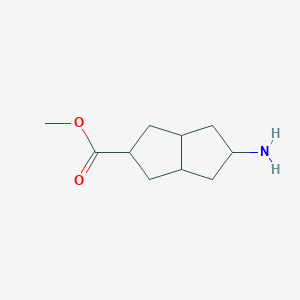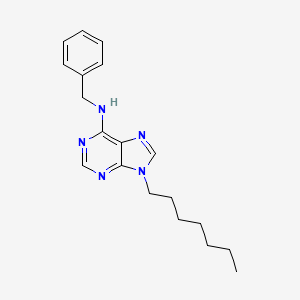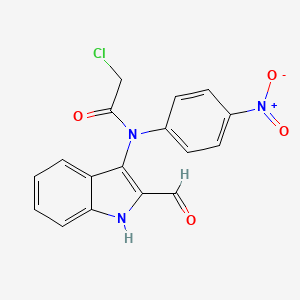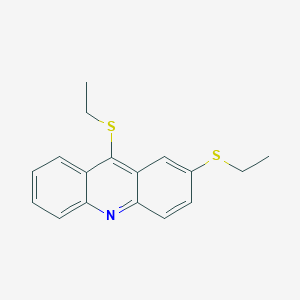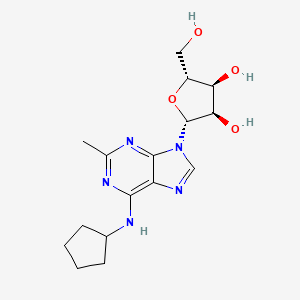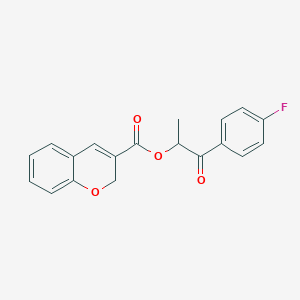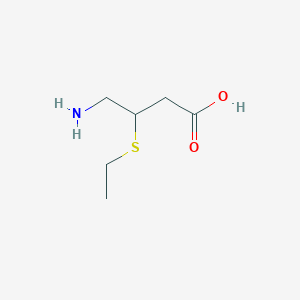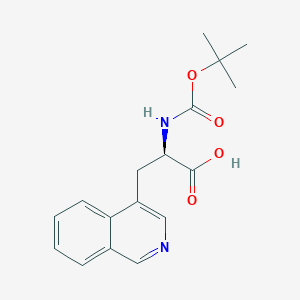![molecular formula C14H22N2O2 B12940724 tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)
tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: is a complex organic compound belonging to the class of heterocyclic compounds known as imidazopyrazines. These compounds are characterized by their fused ring structure, which includes both imidazole and pyrazine rings. The tert-butyl group and the specific stereochemistry (S) add to the uniqueness of this compound.
Preparation Methods
The synthesis of tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be achieved through various synthetic routes. One efficient method involves the iodine-catalyzed one-pot three-component condensation reaction. This reaction typically involves the following steps:
Reaction between an aryl aldehyde and 2-aminopyrazine: This forms an intermediate imine.
Cycloaddition with tert-butyl isocyanide: The intermediate undergoes a [4 + 1] cycloaddition reaction with tert-butyl isocyanide, resulting in the formation of the imidazopyrazine derivative.
Chemical Reactions Analysis
tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some notable applications include:
Anticancer Activity: The compound has shown promising anticancer activity against various cancer cell lines, including Hep-2, HepG2, MCF-7, and A375.
Fluorescent Properties: The compound exhibits unique photophysical properties, making it useful in the development of fluorescent probes for biological imaging.
Drug Development: Due to its unique structure and biological activity, the compound is being explored for potential use in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Molecular Targets: It interacts with specific proteins or enzymes, altering their activity.
Pathway Modulation: The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazine Derivatives: These compounds share a similar core structure but differ in their functional groups and stereochemistry.
tert-Butyl 2-(piperazin-1-yl)ethylcarbamate: This compound has a similar tert-butyl group but differs in its overall structure and biological activity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both imidazole and pyrazine rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl (1S)-1,6-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-10-6-7-12-11(2)16(9-8-15(10)12)13(17)18-14(3,4)5/h6-7,11H,8-9H2,1-5H3/t11-/m0/s1 |
InChI Key |
IVKFPRAMPIJAGU-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)
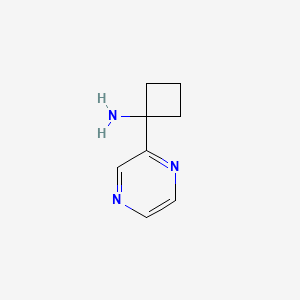

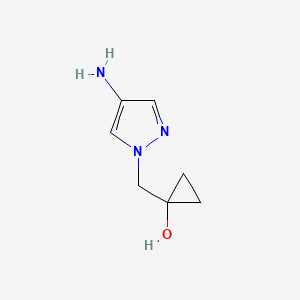
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)
